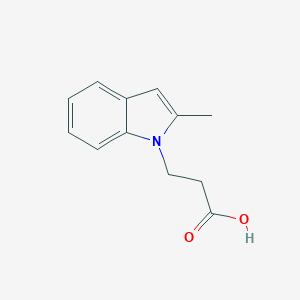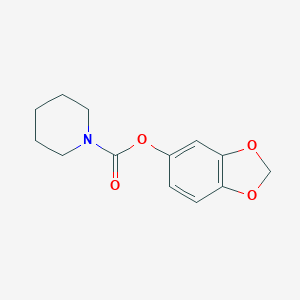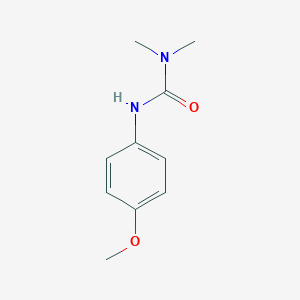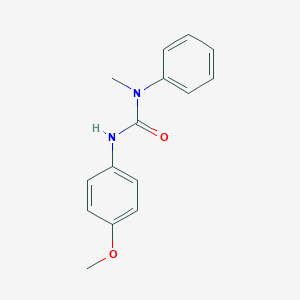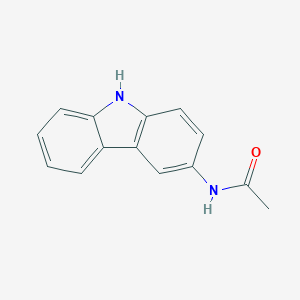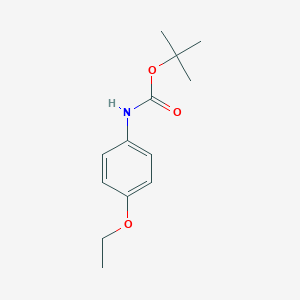
Tert-butyl 4-ethoxyphenylcarbamate
Übersicht
Beschreibung
Tert-butyl 4-ethoxyphenylcarbamate is a chemical compound with the CAS Number: 59255-66-2. It has a molecular weight of 237.3 . The IUPAC name for this compound is tert-butyl 4-ethoxyphenylcarbamate .
Synthesis Analysis
While specific synthesis methods for Tert-butyl 4-ethoxyphenylcarbamate were not found, a related compound, tert-butyl bis(40-(hexyloxy)-[1,10-biphenyl]-4-yl)carbamate, was synthesized in a two-step process via hydrolysis of its tert-butyl carbamate derivative . The tert-butyl carbamate was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-ethoxyphenylcarbamate is represented by the Inchi Code: 1S/C13H19NO3/c1-5-16-11-8-6-10 (7-9-11)14-12 (15)17-13 (2,3)4/h6-9H,5H2,1-4H3, (H,14,15) .
Physical And Chemical Properties Analysis
Tert-butyl 4-ethoxyphenylcarbamate is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
Tert-butyl 4-ethoxyphenylcarbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) synthesized tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a key intermediate for omisertinib (AZD9291), a drug used in cancer therapy. This compound was derived from 4-fluoro-2methoxy-5nitroaniline through a series of steps including acylation, nucleophilic substitution, and reduction, achieving an overall yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Directed Lithiation
Smith, El‐Hiti, and Alshammari (2013) reported the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate. This process involved doubly lithiating the nitrogen and ortho positions to the directing metalating group, resulting in high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Role in Organic Synthesis
In organic synthesis, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl 4-ethoxyphenylcarbamate, have been utilized as N-(Boc) nitrone equivalents. Guinchard, Vallée, and Denis (2005) synthesized these sulfones from aldehydes and tert-butyl N-hydroxycarbamate, and utilized them as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Metabolism Studies
Douch and Smith (1971) studied the metabolism of m-tert.-butylphenyl N-methylcarbamate, which is structurally similar to tert-butyl 4-ethoxyphenylcarbamate, in mice and insects. They found that both the tert.-butyl group and the N-methyl group were hydroxylated, forming various phenolic metabolites (Douch & Smith, 1971).
Catalytic Applications
In the realm of catalysis, Storgaard and Ellman (2009) explored the Rhodium-catalyzed enantioselective addition of Arylboronic Acids to in situ generated N‐Boc Arylimines, using tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate as a key reagent. This work highlights the potential of such carbamates in asymmetric synthesis (Storgaard & Ellman, 2009).
Novel Dendrimers
Deng Jin-gen (2013) synthesized novel thermosensitive benzyl ether dendrimers incorporating tert-butyl 3,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenylcarbamate. These dendrimers displayed thermosensitivity and their turbidity varied with concentration, indicating potential applications in responsive materials (Deng Jin-gen, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(4-ethoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-16-11-8-6-10(7-9-11)14-12(15)17-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRBUZCTWMDFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406846 | |
| Record name | tert-butyl 4-ethoxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-ethoxyphenylcarbamate | |
CAS RN |
59255-66-2 | |
| Record name | tert-butyl 4-ethoxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



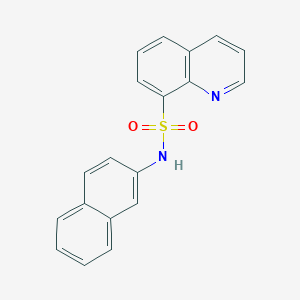
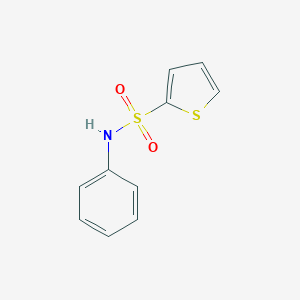

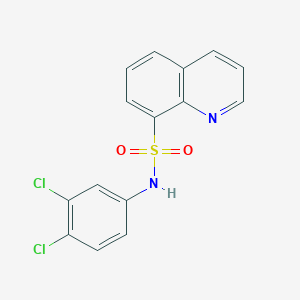

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)
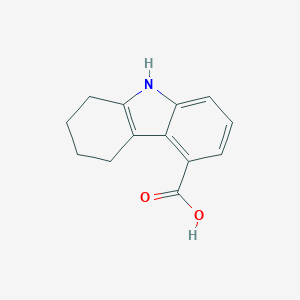
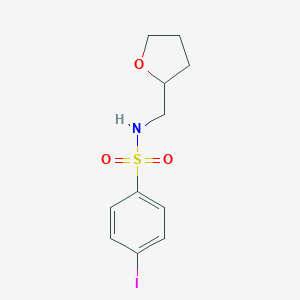
![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)
